molecular formula C7H9N3S3 B2976105 4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbothioamide CAS No. 130089-89-3

4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbothioamide

Cat. No.: B2976105
CAS No.: 130089-89-3
M. Wt: 231.35
InChI Key: AKJRCBQXRLLJSO-UHFFFAOYSA-N
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Description

4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbothioamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with an allyl (prop-2-en-1-yl) group, a sulfanylidene (thione) group, and a carbothioamide moiety. The allyl group introduces conformational flexibility, while the sulfanylidene and carbothioamide groups contribute to hydrogen bonding and metal coordination capabilities, enhancing interactions with biological targets .

Properties

IUPAC Name

4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S3/c1-2-3-10-5(8)4(6(9)11)13-7(10)12/h2H,1,3,8H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJRCBQXRLLJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(SC1=S)C(=S)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbothioamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions.

    Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via an alkylation reaction using an appropriate allyl halide. This step often requires a base such as potassium carbonate to facilitate the reaction.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable precursor, often under mild heating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the carbothioamide group, potentially leading to ring opening or the formation of thiols.

    Substitution: The amino group and the prop-2-en-1-yl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and various bases and acids can be employed depending on the specific substitution reaction.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbothioamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In industry, the compound’s properties are explored for applications in materials science, such as the development of new polymers or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the amino group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The prop-2-en-1-yl group may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons
2.1.1. 4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonitrile
  • Molecular Formula : C₇H₇N₃S₂
  • Key Difference : Replacement of the carbothioamide (-C(=S)NH₂) with a carbonitrile (-CN) group.
  • Impact : The nitrile group reduces hydrogen-bonding capacity but increases electrophilicity, making it more reactive in cycloaddition or nucleophilic substitution reactions. This derivative is often used as an intermediate in synthesizing fused heterocycles .
2.1.2. 4-Amino-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carbothioamide
  • Molecular Formula : C₁₀H₉N₃S₃
  • Key Difference : Substitution of the allyl group with a phenyl ring.
  • Impact : The aromatic phenyl group enhances π-π stacking interactions, improving binding affinity to hydrophobic enzyme pockets. This analog has shown promise in computational studies targeting angiotensin II receptors .
2.1.3. Ethyl 4-amino-3-(4-nitrophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
  • Molecular Formula : C₁₃H₁₃N₃O₄S₂
  • Key Difference : Incorporation of a nitro group on the phenyl ring and an ester (-COOEt) at position 4.
  • Impact : The nitro group increases oxidative stability but introduces toxicity concerns. The ester moiety improves membrane permeability, though it may reduce metabolic stability .
Structural and Crystallographic Insights
  • Target Compound: No crystallographic data available. However, related 1,3-thiazole derivatives (e.g., 3-(4-Amino-3-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-chlorophenyl)-1-phenylpropan-1-one) exhibit planar thiazole rings with dihedral angles <10° between substituents, suggesting similar rigidity in the target molecule .
  • Phenyl-Substituted Analog: Crystallizes in a monoclinic system with strong intermolecular N–H···S hydrogen bonds, stabilizing the lattice .

Biological Activity

The compound 4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbothioamide belongs to the thiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound includes:

  • A thiazole ring
  • An amino group at position 4
  • A prop-2-enyl substituent
  • A carbothioamide functional group

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. Research indicates that thiazoles can disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death. For instance, studies have demonstrated that thiazole-based compounds exhibit significant activity against Gram-positive and Gram-negative bacteria due to their ability to interfere with essential bacterial enzymes .

Antitumor Activity

Several studies have highlighted the antitumor potential of thiazole derivatives. The compound has been evaluated in vitro against different cancer cell lines, including HepG2 (liver cancer) and Jurkat (leukemia) cells. Notably, it demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutic agents like doxorubicin. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cancer cell survival .

Anticonvulsant Activity

Thiazoles have also been investigated for their anticonvulsant properties. The compound has been tested in animal models for its ability to prevent seizures induced by pentylenetetrazol (PTZ). Results indicated a significant reduction in seizure duration and frequency, suggesting a potential role in managing epilepsy .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

  • Amino Group : Essential for enhancing solubility and biological activity.
  • Thiazole Ring : Crucial for interaction with biological targets.
  • Prop-2-enyl Substituent : Influences the compound's lipophilicity and permeability across cellular membranes.

Case Studies

  • Antimicrobial Efficacy : In a study involving various thiazole derivatives, the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics .
  • Antitumor Screening : In vitro assays revealed that the compound induced apoptosis in HepG2 cells via caspase activation pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis .

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